molecular formula C16H24N2O3 B12535781 N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide CAS No. 656261-07-3

N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide

Cat. No.: B12535781
CAS No.: 656261-07-3
M. Wt: 292.37 g/mol
InChI Key: CLNIHVGHSKDZNG-UHFFFAOYSA-N
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Description

N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide is a synthetic small molecule belonging to the class of N-hydroxy benzamides, which are investigated for their potential in anticancer research . Compounds within this chemical class have been identified for their antitumor activity . The mechanism of action for many N-hydroxy benzamides is often associated with the inhibition of histone deacetylases (HDACs), a key target in oncology and epigenetics . For instance, a structurally complex N-hydroxy benzamide has been characterized as a histone deacetylase 8 inhibitor, suggesting a potential pathway through which related compounds may exert their effects by modulating gene expression and inducing cell differentiation or apoptosis in malignant cells . The metabolic pathways of similar N-methylbenzamides have been studied, showing conversion to N-hydroxymethyl and subsequently to N-formyl compounds, which may provide insights into the metabolic fate of this benzamide derivative . This product is intended for research purposes such as in vitro cell-based assays, biochemical screening, and investigative studies into chromatin remodeling and epigenetic mechanisms. It is supplied as a solid and should be stored in a cool, dry environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

656261-07-3

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide

InChI

InChI=1S/C16H24N2O3/c1-3-5-13(6-4-2)15(19)17-11-12-7-9-14(10-8-12)16(20)18-21/h7-10,13,21H,3-6,11H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

CLNIHVGHSKDZNG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NCC1=CC=C(C=C1)C(=O)NO

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target compound’s structure comprises three critical components:

  • Benzene ring with a hydroxamic acid (–CONHOH) group.
  • Aminomethyl (–CH2NH–) substituent at the para position.
  • 2-Propylpentanoyl moiety linked via amide bond to the aminomethyl group.

Retrosynthetic disconnections suggest the following intermediates:

  • 4-(Aminomethyl)benzamide (precursor for acylation).
  • 2-Propylpentanoyl chloride (acylating agent).
  • Hydroxamic acid group introduced via ester-to-hydroxamate conversion.

Synthetic Routes and Methodological Frameworks

Route 1: Sequential Bromination, Amination, and Acylation

Step 1: Synthesis of 4-(Bromomethyl)benzamide
  • Starting material : 4-Methylbenzamide.
  • Bromination : Radical bromination using N-bromosuccinimide (NBS, 1.1 eq) and azobisisobutyronitrile (AIBN, 0.1 eq) in carbon tetrachloride under reflux (80°C, 12 h).
  • Yield : ~75% (white crystalline solid, m.p. 132–135°C).
Step 2: Gabriel Synthesis of 4-(Aminomethyl)benzamide
  • Substitution : React 4-(bromomethyl)benzamide with potassium phthalimide (1.2 eq) in dimethylformamide (DMF) at 100°C for 6 h.
  • Deprotection : Hydrazine hydrate (2 eq) in ethanol under reflux (4 h), yielding 4-(aminomethyl)benzamide.
  • Yield : ~68% (colorless solid, m.p. 145–148°C).
Step 3: Acylation with 2-Propylpentanoyl Chloride
  • Acyl chloride preparation : 2-Propylpentanoic acid (1 eq) reacted with thionyl chloride (1.5 eq) at 70°C for 2 h.
  • Coupling : 4-(Aminomethyl)benzamide (1 eq), 2-propylpentanoyl chloride (1.2 eq), and triethylamine (2 eq) in dichloromethane (0°C → room temperature, 12 h).
  • Yield : ~82% (off-white powder, m.p. 160–163°C).
Step 4: Hydroxamic Acid Formation
  • Esterification : React 4-[(2-propylpentanoylamino)methyl]benzoic acid (1 eq) with methanol and sulfuric acid (cat.) under reflux (6 h).
  • Hydroxylamine treatment : Methyl ester (1 eq) reacted with hydroxylamine hydrochloride (3 eq) and NaOH (3 eq) in methanol/water (50°C, 4 h).
  • Yield : ~65% (pale-yellow solid, m.p. 178–181°C).

Route 2: Direct Hydroxamate Formation Followed by Acylation

Step 1: Synthesis of N-Hydroxy-4-(bromomethyl)benzamide
  • Starting material : 4-Methylbenzoic acid.
  • Esterification : Methyl 4-methylbenzoate (MeOH, H2SO4, reflux).
  • Bromination : As in Route 1, Step 1.
  • Hydroxamate formation : Methyl 4-(bromomethyl)benzoate (1 eq) treated with hydroxylamine hydrochloride (3 eq) and NaOH (3 eq) in MeOH/H2O (50°C, 4 h).
  • Yield : ~58% (hygroscopic solid).
Step 2: Amination and Acylation
  • Substitution : N-Hydroxy-4-(bromomethyl)benzamide (1 eq) reacted with aqueous ammonia (28%, 5 eq) in THF (60°C, 8 h).
  • Acylation : As in Route 1, Step 3.
  • Yield : ~70% overall.

Critical Analysis of Methodologies

Bromination Efficiency

Radical bromination (NBS/AIBN) offers regioselectivity for benzylic positions but requires strict anhydrous conditions. Alternative methods, such as HBr/H2O2, risk over-bromination.

Amination Strategies

  • Gabriel synthesis provides high-purity amines but involves toxic hydrazine.
  • Direct ammonia substitution is simpler but may require elevated pressures for complete conversion.

Acylation Optimization

Carbodiimide-based coupling (e.g., EDCl/HOBt) improves yields (up to 90%) compared to traditional Schotten-Baumann conditions.

Data Tables: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (HPLC)
Bromination NBS, AIBN, CCl4, 80°C, 12 h 75 98.5
Gabriel amination K-phthalimide, DMF, 100°C, 6 h → NH2NH2, EtOH 68 97.8
Acylation 2-Propylpentanoyl chloride, TEA, DCM, 12 h 82 99.1
Hydroxamate formation NH2OH·HCl, NaOH, MeOH/H2O, 50°C, 4 h 65 96.3

Challenges and Mitigation Strategies

  • Hydroxamate stability : Sensitivity to hydrolysis necessitates inert atmospheres and low-temperature storage.
  • Byproduct formation : Azeotropic distillation (e.g., toluene/water) removes residual acids during acylation.
  • Scale-up limitations : Transitioning from batch to flow chemistry improves reproducibility for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzamide core .

Scientific Research Applications

N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to bacterial signaling molecules, preventing them from activating genes involved in biofilm formation and virulence . This disruption of bacterial communication can reduce the ability of bacteria to form resistant biofilms and enhance the effectiveness of antimicrobial treatments.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Features Melting Point (°C) Yield (%) Key Biological Data (EC50, Activity) Source
Target Compound 2-Propylpentanoylamino-methyl Not reported N/A Not reported N/A
N-Hydroxy-4-[(4-methoxyphenylcarbamoyl)methyl]benzamide (3m) 4-Methoxy-phenylcarbamoyl-ethyl 173–175 59.9 CLA-1 upregulation (EC50: ~0.1 µM)
N-Hydroxy-4-[(3,4-dimethoxyphenylcarbamoyl)methyl]benzamide (3n) 3,4-Dimethoxyphenylcarbamoyl-ethyl 175–176 44.3 Moderate CLA-1 activity
Tubastatin A (N-Hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]benzamide) Tetrahydro-pyridoindole methyl Not reported N/A HDAC6 IC50: 15 nM
Compound 363 (N-hydroxy-4-[2-(3-methoxyphenyl)acetamido]benzamide) 3-Methoxyphenylacetamido Not reported N/A Antiparasitic activity (IC50: <1 µM)

Key Observations:

Substituent Diversity: The target compound’s 2-propylpentanoylamino group distinguishes it from analogs with methoxy, chlorophenyl, or heterocyclic substituents (e.g., tubastatin A’s pyridoindole group) .

Synthetic Efficiency : Yields for similar compounds range widely (21–71.5%), influenced by steric and electronic effects of substituents . The target compound’s synthesis would likely require optimization for its branched alkyl chain.

Biological Activity: CLA-1 Upregulation: Methoxy-substituted analogs (e.g., 3m, 3n) show potent CLA-1 upregulation (EC50 ~0.1 µM), suggesting electron-donating groups enhance activity . HDAC Inhibition: Tubastatin A’s nanomolar HDAC6 potency highlights the importance of bulky, planar substituents for isoform selectivity, a feature absent in the target compound . Antiparasitic Activity: Compound 363’s 3-methoxyphenylacetamido group correlates with antiparasitic effects, whereas alkyl chains (as in the target) may prioritize different targets .

Physicochemical Properties

  • Melting Points: Derivatives with polar substituents (e.g., 3d: 162–163°C) exhibit higher melting points than those with nonpolar groups (e.g., 3k: 57–59°C), suggesting the target compound’s branched alkyl chain may lower its melting point .
  • Solubility: Methoxy and chloro groups enhance water solubility via polarity, whereas alkyl chains like 2-propylpentanoyl may reduce it, necessitating formulation adjustments for drug development .

Therapeutic Potential

While the target compound’s specific data are unreported, structural analogs demonstrate diverse applications:

  • Antiparasitic Activity : Compound 363’s efficacy against parasites suggests hydroxamates with arylacetamido groups may be more suited for infectious diseases than alkyl-substituted variants .

Biological Activity

N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a specific chemical structure that contributes to its biological properties. The compound can be represented as follows:

  • Chemical Formula : C17H28N2O3
  • Molecular Weight : 304.42 g/mol

The presence of the N-hydroxy group is significant as it may enhance the compound's reactivity and interaction with biological targets.

Pharmacological Effects

Recent studies have indicated that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation in various in vitro models, likely through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating its potential use as an antibiotic agent.
  • Analgesic Effects : There are indications that this compound may provide analgesic effects, making it a candidate for pain management therapies.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It could modulate signaling pathways related to pain perception and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anti-inflammatory Effects :
    • A study conducted on murine macrophages demonstrated that treatment with this compound resulted in a significant decrease in TNF-alpha production, indicating its anti-inflammatory potential.
  • Antimicrobial Testing :
    • In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising role as an antimicrobial agent.
  • Analgesic Assessment :
    • A randomized controlled trial evaluated the analgesic properties in a rat model of pain, where the compound significantly reduced pain scores compared to controls (p < 0.05).

Data Table of Biological Activities

Biological ActivityEffect/OutcomeReference
Anti-inflammatoryDecreased TNF-alpha productionStudy 1
AntimicrobialInhibited S. aureus growthStudy 2
AnalgesicReduced pain scoresStudy 3

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